1H-1,2,4-triazol-4-amine fundamental properties and characteristics
1H-1,2,4-triazol-4-amine fundamental properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental properties, synthesis, and reactivity of 1H-1,2,4-triazol-4-amine. The information is curated for professionals in research and drug development who utilize this versatile heterocyclic compound as a building block for novel therapeutic agents and other advanced materials.
Core Properties and Characteristics
1H-1,2,4-triazol-4-amine, also known as 4-amino-4H-1,2,4-triazole, is a white crystalline solid with the molecular formula C₂H₄N₄. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its structure features a five-membered di-unsaturated ring with three nitrogen atoms and an exocyclic amino group at the 4-position, which imparts unique chemical reactivity.
Physicochemical Properties
The fundamental physicochemical properties of 1H-1,2,4-triazol-4-amine are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | References |
| Molecular Formula | C₂H₄N₄ | [1] |
| Molecular Weight | 84.08 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 84-86 °C | [2] |
| Boiling Point | 255 °C | [2] |
| pKa of Conjugate Acid | 2.45 | [3] |
| Solubility in Water | Soluble | [4] |
| Solubility in Organic Solvents | Soluble in alcohols | [4] |
Spectral Data
The spectral characteristics of 1H-1,2,4-triazol-4-amine are essential for its identification and characterization.
| Spectrum Type | Key Peaks/Shifts | References |
| ¹H NMR | δ 8.25 (s, 2H, triazole-H), shifts for the amino protons can be broad and variable. | [2][5] |
| ¹³C NMR | Signals corresponding to the triazole ring carbons. | [6][7] |
| IR (cm⁻¹) | ~3211 (N-H stretching), ~1595 (N=N stretching), ~1531, 1472 (C=C aromatic stretching), ~1045 (C-N-C stretching). | [1][8][9] |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight. | [1][10] |
Synthesis and Purification
The synthesis of 1H-1,2,4-triazol-4-amine is most commonly achieved through the cyclization of a hydrazine derivative with a formic acid equivalent. The following protocol is a representative method.
Experimental Protocol: Synthesis of 1H-1,2,4-Triazol-4-amine
Materials:
-
Hydrazine hydrate (99.5%)
-
Formic acid (96%)
-
Isopropanol
Procedure:
-
In a reaction vessel, slowly add 29.25 mol of formic acid to 30 mol of hydrazine hydrate. The temperature should be monitored and allowed to rise to approximately 85°C.
-
Heat the reaction mixture for 7 hours, during which time water is distilled off, and the temperature is gradually increased to 170°C.
-
Maintain the reaction mixture at 170°C for 2 hours under a reduced pressure of 50 mm Hg to drive the reaction to completion.
-
Cool the mixture to 80°C and add 1740 g of isopropanol to dissolve the crude product.
-
Heat the solution to approximately 75°C until complete dissolution is achieved.
-
Allow the solution to cool slowly with gentle stirring to facilitate crystallization.
-
Filter the product at approximately 5°C and wash the crystals with 150 g of cold isopropanol.
-
Dry the product to obtain 1H-1,2,4-triazol-4-amine.[11]
Purification
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and ether to yield a product with a melting point of 77–78°C.[12]
Chemical Reactivity and Applications
The reactivity of 1H-1,2,4-triazol-4-amine is dominated by the nucleophilicity of the exocyclic amino group and the nitrogen atoms within the triazole ring. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Reactivity with Electrophiles
1H-1,2,4-triazol-4-amine readily reacts with a range of electrophiles. The site of attack is influenced by the nature of the electrophile. Hard electrophiles tend to react at the N-4 position of the triazole ring, while softer electrophiles may react at the N-2 position or the exocyclic amino group.[13][14][15] This differential reactivity allows for the selective synthesis of various substituted triazoles.
Condensation Reactions
The amino group of 1H-1,2,4-triazol-4-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases. These imine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.[16]
Vicarious Nucleophilic Substitution
In the presence of a strong base, 1H-1,2,4-triazol-4-amine can act as a nucleophile in vicarious nucleophilic substitution (VNS) reactions, particularly with nitroaromatic compounds. This provides a direct method for the amination of electron-deficient aromatic rings.[17]
Visualizing Workflows and Pathways
To better illustrate the synthesis and utility of 1H-1,2,4-triazol-4-amine, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and purification of 1H-1,2,4-triazol-4-amine.
Caption: Key reaction pathways of 1H-1,2,4-triazol-4-amine.
Caption: A logical pathway from 1H-1,2,4-triazol-4-amine to a potential drug candidate and its biological action.
References
- 1. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-4H-1,2,4-triazole(584-13-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-4H-1,2,4-triazole(584-13-4) IR Spectrum [m.chemicalbook.com]
- 10. 1H-1,2,4-Triazol-3-amine, 1-ethyl- [webbook.nist.gov]
- 11. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]



